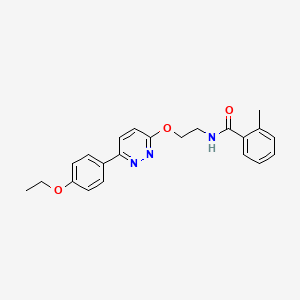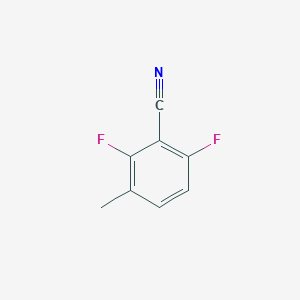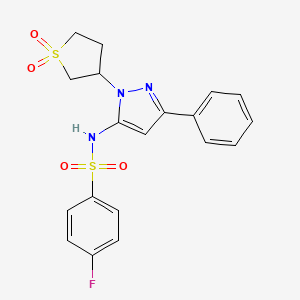
3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14O4/c1-4-5-8-6-9 (12 (13)14)7-10 (15-2)11 (8)16-3/h4-7H,1-3H3, (H,13,14)/b5-4+ . This code can be used to generate a 3D structure of the molecule for further analysis. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The boiling point and other specific physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Selective para-Metalation and Synthesis
Research by Sinha, Mandal, and Chandrasekaran (2000) demonstrates the selective para-metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids with n-butyl lithium–potassium tert-butoxide. This methodology was extended to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, showcasing a synthetic application relevant to the modification and functionalization of similar structures (Sinha, Mandal, & Chandrasekaran, 2000).
Leonurine-Cysteine Analog Conjugates
Liu et al. (2011) reported the design, synthesis, and biological evaluation of Leonurine-cysteine analog conjugates, including derivatives structurally related to 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid, demonstrating their potential as multifunctional anti-myocardial ischemia agents. This research highlights the therapeutic potential of such compounds in cardiovascular diseases (Liu et al., 2011).
Biotransformation and New Metabolites
Hsu et al. (2007) explored the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159, leading to new glucosidated compounds and demonstrating microbial culture parallels to mammalian metabolism. This study provides insights into the potential of microbial cultures to generate mammalian metabolites of compounds related to this compound (Hsu et al., 2007).
Antioxidant Properties of Dimethoxyphenyl-Triazoles
Dovbnya et al. (2022) developed preparative methods for the synthesis of new compounds, including dimethoxyphenyl-triazoles, and evaluated their antioxidant activity. This research underlines the importance of structural modification, including the introduction of dimethoxy groups, in enhancing the antioxidant properties of compounds (Dovbnya et al., 2022).
Crystal Structures of MALDI-TOF-MS Matrices
Qian and Huang (2005) elucidated the crystal structures of matrices for MALDI-TOF-MS, including 3,5-dimethoxy-4-hydroxycinnamic acid, showcasing the significance of structural analysis in understanding the properties and applications of such compounds in mass spectrometry (Qian & Huang, 2005).
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers from derivatives of 3,5-dihydroxy benzoates, highlighting the synthetic flexibility and photophysical properties of compounds structurally related to this compound (Sivakumar et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mecanismo De Acción
Target of Action
The primary targets of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of This compound It is known that compounds with similar structures can interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
The biochemical pathways affected by This compound Based on its chemical structure, it may be involved in reactions at the benzylic position .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Cellular Effects
The effects of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in critical cellular processes, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. It may also interact with DNA or RNA, influencing gene expression. The binding interactions between this compound and these biomolecules are essential for understanding its effects on cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effects on cells . Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or dysfunction. Understanding the dosage effects of this compound is crucial for determining its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by specific enzymes, leading to the formation of intermediate metabolites. These interactions are essential for understanding the metabolic fate of this compound and its potential effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and effects .
Propiedades
IUPAC Name |
3,4-dimethoxy-5-[(E)-prop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMYJBBBKJWVDQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=CC(=C1)C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2608797.png)
![1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2608799.png)
![N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide](/img/structure/B2608800.png)






![N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2608813.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine](/img/structure/B2608817.png)
![7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2608818.png)
![N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2608819.png)
